![molecular formula C13H13N3O2S2 B11777285 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11777285.png)
5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core substituted with a methylsulfonyl group and an o-tolyl group
Méthodes De Préparation
The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[2,3-c]pyrazole core, followed by the introduction of the methylsulfonyl and o-tolyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved could include key signaling molecules or metabolic pathways that are critical for the desired biological activity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine stands out due to its unique structural features and potential applications. Similar compounds may include other thienopyrazoles or sulfonyl-substituted pyrazoles. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. Some similar compounds include 3-m-Tolyl-1H-pyrazol-5-amine and 5-Fluoro-1H-pyrazol-3-amine .
Propriétés
Formule moléculaire |
C13H13N3O2S2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H13N3O2S2/c1-7-5-3-4-6-8(7)9-10-11(14)15-16-12(10)19-13(9)20(2,17)18/h3-6H,1-2H3,(H3,14,15,16) |
Clé InChI |
JBBWPDXCIQTBPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(SC3=NNC(=C23)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


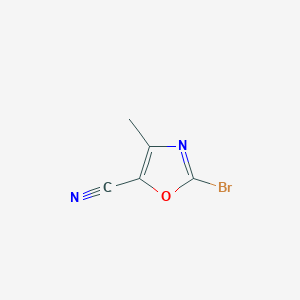
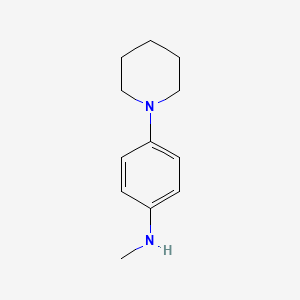
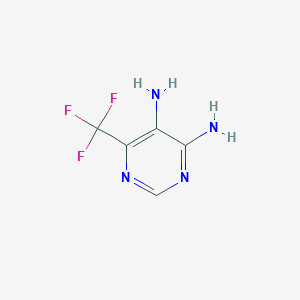
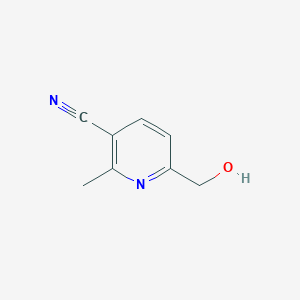
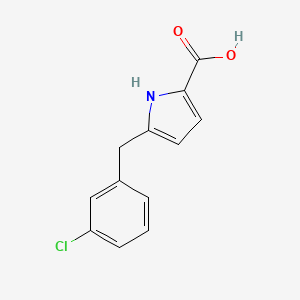
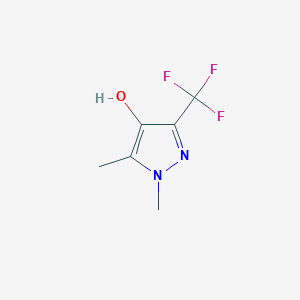
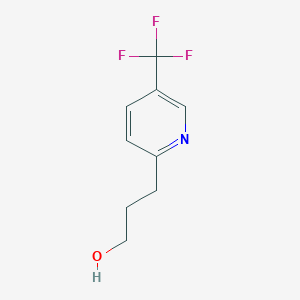
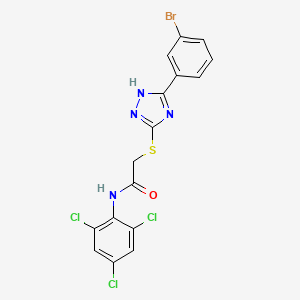

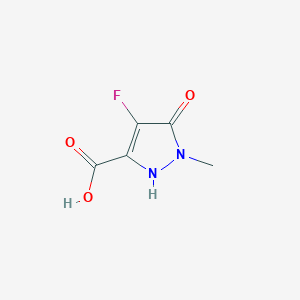
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)


